REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][CH:4]([CH2:5][NH:6][c:7]1[c:8]([F:13])[cH:9][cH:10][cH:11][cH:12]1)[O:14][CH2:15][CH3:16].[CH3:19][I:20].[H-:18].[Na+:17].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[CH2:1]([CH3:2])[O:3][CH:4]([CH2:5][N:6]([c:7]1[c:8]([F:13])[cH:9][cH:10][cH:11][cH:12]1)[CH3:19])[O:14][CH2:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CNc1ccccc1F)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(CN(C)c1ccccc1F)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |